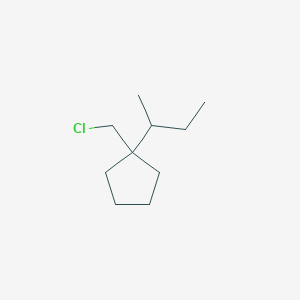
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is an organic compound that belongs to the class of cyclopentanes. These compounds are characterized by a cyclopentane ring, which is a five-membered ring containing only carbon atoms. The presence of butan-2-yl and chloromethyl groups attached to the cyclopentane ring makes this compound unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butan-2-yl Group: This step may involve alkylation reactions using butan-2-yl halides or similar reagents.
Introduction of the Chloromethyl Group: This can be done through chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to modify the butan-2-yl group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield compounds with different functional groups replacing the chloromethyl group.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclopentane derivatives on biological systems.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, leading to various biochemical effects. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Butan-2-yl)-1-(hydroxymethyl)cyclopentane: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
1-(Butan-2-yl)-1-(bromomethyl)cyclopentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is unique due to the specific combination of the butan-2-yl and chloromethyl groups attached to the cyclopentane ring
Eigenschaften
Molekularformel |
C10H19Cl |
|---|---|
Molekulargewicht |
174.71 g/mol |
IUPAC-Name |
1-butan-2-yl-1-(chloromethyl)cyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-3-9(2)10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
XIHCAMRARGHNKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(CCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


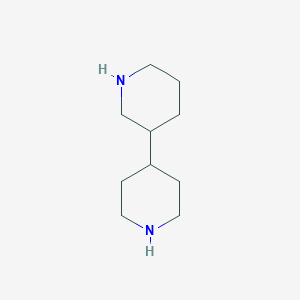

![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
![(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide](/img/structure/B13199828.png)
![2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13199839.png)
![1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13199843.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid](/img/structure/B13199848.png)
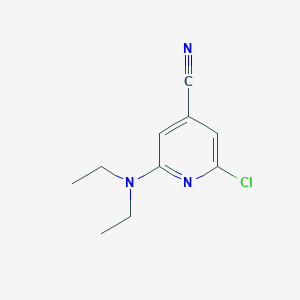
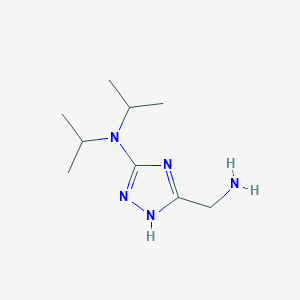

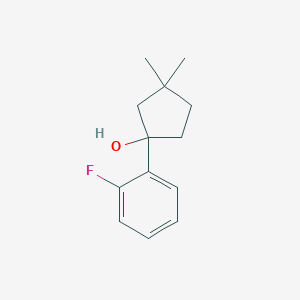

![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)

